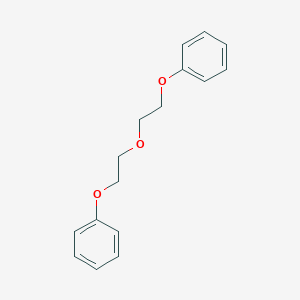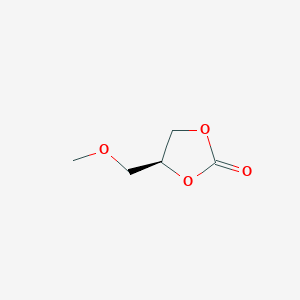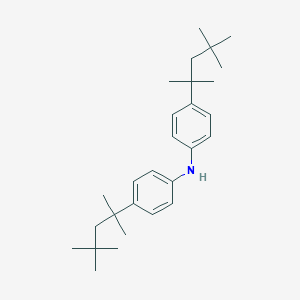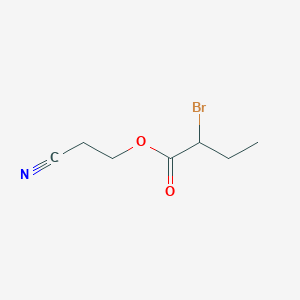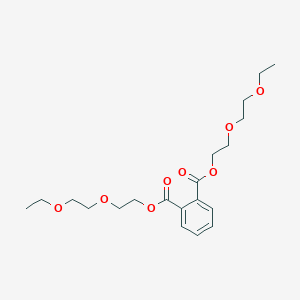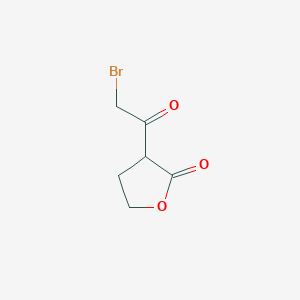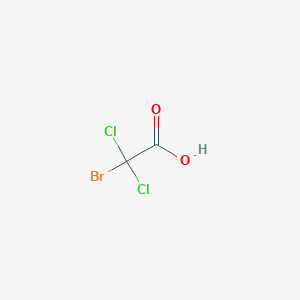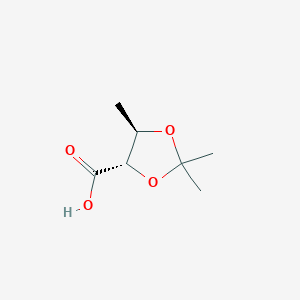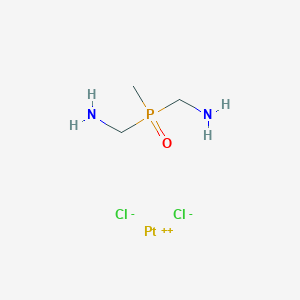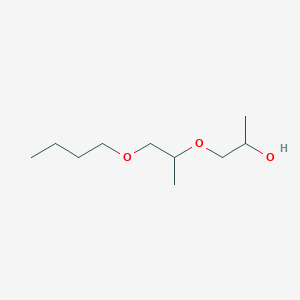
5-(bromomethyl)-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(bromomethyl)-1-methylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research. It is a quinoline derivative that has been synthesized for various purposes, including drug development, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 5-(bromomethyl)-1-methylquinolin-2(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to exert antimicrobial activity by disrupting the bacterial cell wall and membrane. Additionally, 5-(bromomethyl)-1-methylquinolin-2(1H)-one has been reported to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects
5-(bromomethyl)-1-methylquinolin-2(1H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. The compound has also been shown to inhibit the growth of bacterial and fungal strains. Moreover, 5-(bromomethyl)-1-methylquinolin-2(1H)-one has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(bromomethyl)-1-methylquinolin-2(1H)-one is its ability to exhibit various biological activities, making it a versatile compound for scientific research. The compound is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of 5-(bromomethyl)-1-methylquinolin-2(1H)-one is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
For the use of 5-(bromomethyl)-1-methylquinolin-2(1H)-one include the development of new anticancer drugs, the use of the compound as a fluorescent probe for DNA detection and imaging, and the synthesis of other compounds with potential biological activities.
Méthodes De Synthèse
The synthesis of 5-(bromomethyl)-1-methylquinolin-2(1H)-one involves the reaction between 5-amino-1-methylquinolin-2(1H)-one and bromomethyl acetate in the presence of a base. The reaction yields the desired product with a yield of 65-70%. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
5-(bromomethyl)-1-methylquinolin-2(1H)-one has been extensively used in scientific research. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been used as a fluorescent probe for DNA detection and imaging. Moreover, 5-(bromomethyl)-1-methylquinolin-2(1H)-one has been employed in the synthesis of other compounds with potential biological activities.
Propriétés
Numéro CAS |
133032-60-7 |
|---|---|
Nom du produit |
5-(bromomethyl)-1-methylquinolin-2(1H)-one |
Formule moléculaire |
C11H10BrNO |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
5-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-4-2-3-8(7-12)9(10)5-6-11(13)14/h2-6H,7H2,1H3 |
Clé InChI |
ONFPQUPIBGQIRZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)CBr |
SMILES canonique |
CN1C(=O)C=CC2=C(C=CC=C21)CBr |
Synonymes |
2(1H)-Quinolinone,5-(bromomethyl)-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



